N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea
Description
N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea is a thiourea derivative characterized by a 4-fluorobenzoyl group and a 2-hydroxy-1-phenylethyl substituent. Its molecular structure includes a thiocarbonyl (C=S) group, a central feature of thioureas, which are known for diverse biological and chemical applications. The compound’s InChIKey (UCHNTHXIUGDMEN-UHFFFAOYSA-N) and CAS number (338963-07-8) confirm its identity, with synonyms including 3-(4-fluorobenzoyl)-1-(2-hydroxy-1-phenylethyl)thiourea .
Properties
IUPAC Name |
4-fluoro-N-[(2-hydroxy-1-phenylethyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-8-6-12(7-9-13)15(21)19-16(22)18-14(10-20)11-4-2-1-3-5-11/h1-9,14,20H,10H2,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNTHXIUGDMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzoyl)-N’-(2-hydroxy-1-phenylethyl)thiourea typically involves the reaction of 4-fluorobenzoyl chloride with N’-(2-hydroxy-1-phenylethyl)thiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield. The purification of the final product may involve recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzoyl)-N’-(2-hydroxy-1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and other oxidizing agents
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzoyl)-N’-(2-hydroxy-1-phenylethyl)thiourea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Comparisons
Thiourea derivatives vary based on substituents attached to the benzoyl and aryl/alkyl groups. Key structural differences and their implications include:
Table 1: Structural Features of Selected Thiourea Derivatives
Key Observations :
- Fluorine substitution (e.g., 4-fluorobenzoyl) enhances electron-withdrawing effects, which may stabilize the thiocarbonyl group and influence reactivity .
- Syn–anti configurations in benzoylthioureas (e.g., ) dictate molecular packing and crystallinity, impacting physical properties like melting points .
Table 2: Spectral Data Comparison
Key Insights :
Crystallographic and Physical Properties
Crystallinity varies with substituent bulk and symmetry:
- N,N-dimethyl-N'-(4-fluorobenzoyl)thiourea crystallizes in the monoclinic system, while its n-propyl analog forms triclinic crystals due to steric effects .
- 1-Benzoyl-3-(4-n-butylphenyl)thiourea exhibits layered packing stabilized by N–H···S hydrogen bonds .
Biological Activity
N-(4-fluorobenzoyl)-N'-(2-hydroxy-1-phenylethyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including antimicrobial efficacy, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiourea moiety, which is known for its diverse biological activities. The presence of a fluorobenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O2S |
| Molecular Weight | 317.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted by researchers investigated the antimicrobial activity of several thiourea derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 256 |
The results indicated that the compound exhibited potent activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine, has been shown to enhance antimicrobial activity. In the case of this compound, the fluorine atom likely contributes to its enhanced lipophilicity and interaction with bacterial cell membranes.
Comparative Analysis
A comparative analysis of various thiourea derivatives highlights the significance of substituent positioning on biological activity:
| Compound | Activity Profile |
|---|---|
| This compound | Broad-spectrum antibacterial activity |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)thiourea | Effective against E. coli and S. aureus |
| N-[4-(benzamidomethylenamino)phenylcarbamothioyl]benzamide | Good antibacterial activity |
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of thiourea derivatives. Studies have shown that certain substituted thioureas can induce apoptosis in cancer cell lines.
The proposed mechanism involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells. This includes interference with DNA synthesis and induction of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
